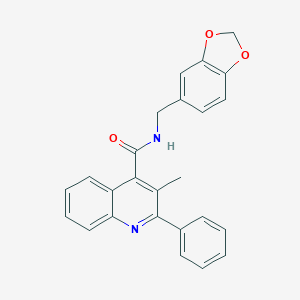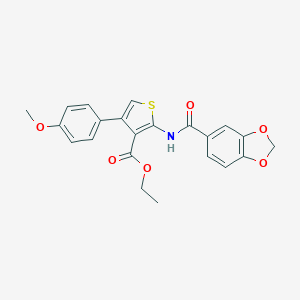
ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include ethyl esters, benzodioxole derivatives, and thiophene carboxylates . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Applications De Recherche Scientifique
ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
ETHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 5-acetyl-2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonylamino-4-methyl-3-thiophenecarboxylate: This compound shares a similar core structure but differs in the substituents attached to the thiophene ring.
Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate: Another similar compound with variations in the alkyl groups attached to the thiophene ring.
Propriétés
Formule moléculaire |
C22H19NO6S |
|---|---|
Poids moléculaire |
425.5g/mol |
Nom IUPAC |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H19NO6S/c1-3-27-22(25)19-16(13-4-7-15(26-2)8-5-13)11-30-21(19)23-20(24)14-6-9-17-18(10-14)29-12-28-17/h4-11H,3,12H2,1-2H3,(H,23,24) |
Clé InChI |
PTCVRRJDFBKVKS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B451414.png)
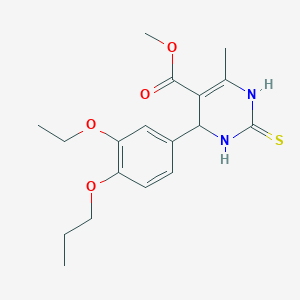
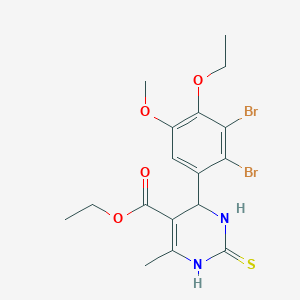
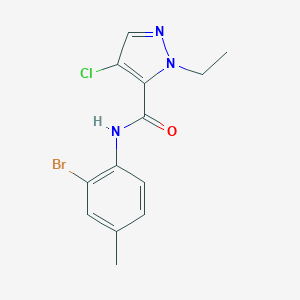
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B451418.png)
![Methyl 5-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B451419.png)
![N-{[2-(2,4-dichlorobenzoyl)hydrazino]carbothioyl}nicotinamide](/img/structure/B451420.png)
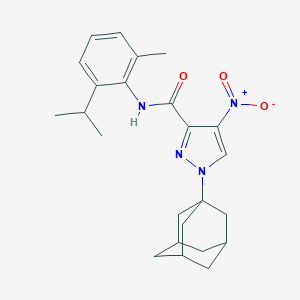

![2,2-dichloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methylcyclopropanecarboxamide](/img/structure/B451426.png)
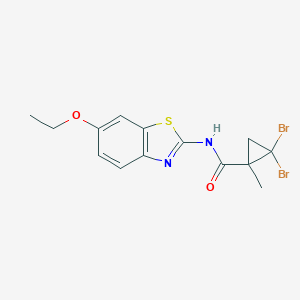
![2,2-dichloro-1-methyl-N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide](/img/structure/B451432.png)
![Ethyl 2-[(4-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B451433.png)
